molecular formula C21H27BrN2O3 B10878342 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10878342
M. Wt: 435.4 g/mol
InChI Key: YFKFJTZUUWJECH-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a bromobenzyl group and a trimethoxybenzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 2,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dehalogenated piperazine derivatives.

    Substitution: Piperazine derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
  • 1-(4-Methylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
  • 1-(4-Fluorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Comparison: Compared to its analogs, 1-(4-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets. Additionally, the trimethoxybenzyl group can contribute to the compound’s lipophilicity and ability to cross biological membranes.

Properties

Molecular Formula

C21H27BrN2O3

Molecular Weight

435.4 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H27BrN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-4-6-18(22)7-5-16/h4-7,12-13H,8-11,14-15H2,1-3H3

InChI Key

YFKFJTZUUWJECH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=C(C=C3)Br)OC)OC

Origin of Product

United States

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